2,4,4-Trimethylcyclopentane-1-sulfonamide

Description

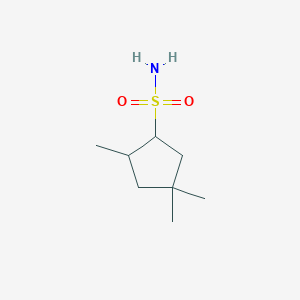

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H17NO2S |

|---|---|

Molecular Weight |

191.29 g/mol |

IUPAC Name |

2,4,4-trimethylcyclopentane-1-sulfonamide |

InChI |

InChI=1S/C8H17NO2S/c1-6-4-8(2,3)5-7(6)12(9,10)11/h6-7H,4-5H2,1-3H3,(H2,9,10,11) |

InChI Key |

UKWIQGUQYDUIJE-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CC1S(=O)(=O)N)(C)C |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization of 2,4,4 Trimethylcyclopentane 1 Sulfonamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For 2,4,4-trimethylcyclopentane-1-sulfonamide, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of its structure.

Proton (¹H) NMR for Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of this compound is expected to reveal distinct signals corresponding to the various protons in the molecule. The chemical shifts are influenced by the electron-withdrawing sulfonamide group and the alkyl substitutions on the cyclopentane (B165970) ring. The N-H protons of the sulfonamide group typically appear as a broad singlet, with its chemical shift being concentration and solvent dependent. The proton attached to the carbon bearing the sulfonamide group (C1-H) is expected to be deshielded and appear at a lower field. The protons on the cyclopentane ring will exhibit complex splitting patterns due to geminal and vicinal coupling.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| N-H | 4.5 - 5.5 | br s | - |

| C1-H | 3.0 - 3.5 | m | - |

| C2-H | 1.8 - 2.2 | m | - |

| C3-H₂ | 1.4 - 1.7 | m | - |

| C5-H₂ | 1.6 - 1.9 | m | - |

| C2-CH₃ | 0.9 - 1.1 | d | ~7 |

| C4-(CH₃)₂ | 1.0 - 1.2 | s | - |

Carbon (¹³C) NMR for Backbone and Methyl Group Assignment

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbon atom attached to the sulfonamide group (C1) is expected to be significantly downfield due to the deshielding effect of the electronegative sulfur and oxygen atoms. The quaternary carbon at the C4 position will also have a characteristic chemical shift.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 | 60 - 65 |

| C2 | 40 - 45 |

| C3 | 45 - 50 |

| C4 | 35 - 40 |

| C5 | 50 - 55 |

| C2-CH₃ | 15 - 20 |

| C4-(CH₃)₂ | 25 - 30 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Connectivity and Spatial Relationships

To confirm the assignments from 1D NMR and to establish the connectivity of the atoms, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Cross-peaks would be expected between C1-H and its neighbors on C2 and C5, as well as between the protons on adjacent carbons of the cyclopentane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign the proton signals to their respective carbon atoms in the cyclopentane ring and the methyl groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be valuable in determining the stereochemistry of the substituted cyclopentane ring, for example, by showing through-space interactions between the methyl groups and other protons on the ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification (e.g., S=O, N-H)

The IR spectrum of this compound would be dominated by the characteristic absorption bands of the sulfonamide group. The N-H stretch is expected to appear as a moderately intense band. The most prominent features will be the strong asymmetric and symmetric stretching vibrations of the S=O bonds.

Predicted IR Absorption Bands

| Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

| N-H stretch | 3300 - 3400 | Medium |

| C-H stretch (alkyl) | 2850 - 3000 | Strong |

| S=O asymmetric stretch | 1320 - 1350 | Strong |

| S=O symmetric stretch | 1140 - 1170 | Strong |

| S-N stretch | 895 - 930 | Medium |

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy provides complementary information to IR spectroscopy. While the S=O and N-H stretches are also visible in Raman, the C-C and C-S bond vibrations of the molecular backbone often give rise to stronger and more distinct signals in the Raman spectrum. This technique would be particularly useful for characterizing the vibrations of the trimethylcyclopentane skeleton.

Predicted Raman Shifts

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| C-H stretch (alkyl) | 2850 - 3000 | Strong |

| S=O symmetric stretch | 1140 - 1170 | Medium |

| C-C stretch (ring) | 800 - 1200 | Strong |

| C-S stretch | 650 - 750 | Strong |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. This information can be used to elucidate the elemental composition and structure of a molecule. In a typical mass spectrometry experiment, a molecule is ionized, and the resulting ions are separated according to their m/z ratio and detected.

For this compound, mass spectrometry would be expected to provide the mass of the molecular ion, which would confirm its elemental composition. Furthermore, the fragmentation pattern, resulting from the breakdown of the molecular ion, would offer valuable insights into the compound's structure.

While no mass spectrometry data for this compound is available, data for the related compound 2,4,4-Trimethylcyclopentanone has been reported. nih.gov The analysis of its fragmentation pattern would involve the identification of characteristic losses of functional groups, which helps in the structural confirmation. docbrown.inforesearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. uniroma1.it This technique is indispensable for distinguishing between compounds that have the same nominal mass but different elemental compositions.

For this compound, HRMS would provide an exact mass that could be used to confirm its molecular formula, C₈H₁₇NO₂S. No HRMS data is currently available for this compound in the scientific literature.

X-ray Crystallography for Single-Crystal Structure Determination and Conformational Analysis

An X-ray crystallographic study of this compound would reveal the precise spatial arrangement of its atoms, including the conformation of the cyclopentane ring and the geometry of the sulfonamide group. Such data is fundamental for understanding the molecule's physical and chemical properties. A search of crystallographic databases did not yield any results for this compound.

Chiral Chromatography and Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration (if applicable to chiral forms)

The structure of this compound contains a chiral center at the carbon atom to which the sulfonamide group is attached. Therefore, this compound can exist as a pair of enantiomers. Chiral chromatography and chiroptical spectroscopy are essential techniques for the analysis of chiral molecules. nih.gov

Chiral Chromatography is a separation technique used to separate enantiomers. nih.gov This would be necessary to isolate the individual enantiomers of this compound and to determine the enantiomeric purity of a sample.

Chiroptical Spectroscopy , such as Circular Dichroism (CD), measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov The resulting CD spectrum is unique to a particular enantiomer and can be used to determine its absolute configuration, often by comparison with theoretical calculations. wikipedia.orglibretexts.orglibretexts.org

No studies on the chiral separation or chiroptical properties of this compound have been reported.

Despite a thorough search of scientific databases, no specific experimental data regarding the mass spectrometry, X-ray crystallography, or chiroptical properties of this compound could be located. The information presented herein describes the principles of these powerful analytical techniques and their potential application to the characterization of this compound. The lack of available data highlights an opportunity for future research to synthesize and characterize this molecule, which would contribute to the broader understanding of sulfonamide chemistry.

Computational Chemistry and Theoretical Studies of 2,4,4 Trimethylcyclopentane 1 Sulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can predict a wide range of molecular attributes with high accuracy.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov It is particularly well-suited for studying the electronic structure of molecules like 2,4,4-Trimethylcyclopentane-1-sulfonamide.

DFT calculations can elucidate the distribution of electrons within the molecule, highlighting regions of high and low electron density. This is crucial for understanding the molecule's reactivity and intermolecular interactions. The molecular electrostatic potential (MEP) map, derived from DFT calculations, visually represents the charge distribution, identifying electrophilic and nucleophilic sites. nih.gov

A key aspect of electronic structure analysis is the examination of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. youtube.com The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. dntb.gov.ua A larger gap generally implies higher stability and lower reactivity.

For a molecule like this compound, the HOMO is expected to be localized primarily on the sulfonamide group, specifically the nitrogen and oxygen atoms, due to the presence of lone pairs. The LUMO, in contrast, would likely be distributed across the sulfur atom and the cyclopentane (B165970) ring.

Table 1: Representative DFT-Calculated Properties for a Sulfonamide Moiety (Note: These are illustrative values based on similar sulfonamide compounds, as specific data for this compound is not available in the cited literature.)

| Parameter | Value | Significance |

| HOMO Energy | -7.5 eV | Indicates electron-donating capacity. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capacity. |

| HOMO-LUMO Gap | 6.3 eV | Reflects chemical stability and reactivity. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

Ab initio methods are a class of quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. researchgate.net These methods are known for their high accuracy, although they are generally more computationally demanding than DFT. nih.gov

For this compound, ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) methods, can provide highly accurate predictions of its energetic properties. This includes the total electronic energy, heats of formation, and the relative energies of different conformations. These high-accuracy predictions are invaluable for creating a precise energy landscape of the molecule.

Table 2: Hypothetical High-Accuracy Energetic Predictions from Ab Initio Calculations (Note: These values are hypothetical and serve to illustrate the type of data obtained from such calculations.)

| Property | Predicted Value (kcal/mol) | Method |

| Gas-Phase Enthalpy of Formation | -150.5 | Coupled Cluster (CCSD(T)) |

| Relative Energy of Conformer A | 0.00 | MP2 |

| Relative Energy of Conformer B | +2.5 | MP2 |

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is intimately linked to its properties and function. Conformational analysis explores the different spatial arrangements of atoms that can be interconverted through bond rotations.

The cyclopentane ring is not planar and exists in a continuous series of puckered conformations, most notably the "envelope" and "twist" forms. The presence of substituents, such as the three methyl groups and the sulfonamide group in this compound, will significantly influence the preferred conformation of the ring.

Computational methods can be used to map the potential energy surface of the cyclopentane ring, identifying the lowest energy conformations and the energy barriers between them. The bulky trimethyl groups at the 2,4,4-positions are expected to introduce steric strain, which will play a dominant role in determining the most stable ring pucker.

The sulfonamide group (-SO₂NH₂) also possesses conformational flexibility, primarily around the C-S and S-N bonds. The rotation around these bonds is not free and is hindered by rotational barriers. nih.govresearchgate.net The magnitude of these barriers can be calculated using quantum chemical methods.

The preferred conformation of the sulfonamide group is influenced by a combination of steric and electronic effects. For instance, the orientation of the amino group relative to the oxygen atoms of the sulfonyl group can vary. nih.gov Computational studies on similar sulfonamides have shown that specific conformations are favored to minimize steric hindrance and optimize electronic interactions. researchgate.net

Table 3: Calculated Rotational Barriers for a Generic Alkyl Sulfonamide (Note: These are representative values, as specific data for the target molecule is unavailable.)

| Bond | Rotational Barrier (kcal/mol) | Preferred Dihedral Angle |

| Cyclopentyl-S | 3 - 5 | Gauche |

| S-N | 5 - 8 | Staggered |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of conformational changes, molecular vibrations, and interactions with the surrounding environment. mdpi.com

For this compound, MD simulations can be used to explore its conformational landscape in a more comprehensive manner than static calculations alone. By simulating the molecule in a solvent, such as water, MD can also provide detailed insights into solvation effects, including the formation of hydrogen bonds between the sulfonamide group and water molecules. This information is crucial for understanding the molecule's behavior in a biological or chemical system. nih.gov

Table 4: Insights from Molecular Dynamics Simulations (Note: This table outlines the types of information that could be obtained from MD simulations of this compound.)

| Property Studied | Information Gained |

| Conformational Dynamics | Identification of the most populated conformations and the rates of interconversion between them. |

| Solvation Structure | Characterization of the arrangement of solvent molecules around the solute and the strength of solute-solvent interactions. |

| Hydrogen Bonding | Analysis of the lifetime and geometry of hydrogen bonds formed by the sulfonamide group. |

| Vibrational Spectra | Prediction of the infrared and Raman spectra based on the atomic motions. |

Computational Prediction of Spectroscopic Data

There is no available research detailing the computational prediction of spectroscopic data for this compound. Typically, quantum chemical methods such as Density Functional Theory (DFT) are employed to predict NMR chemical shifts (¹H and ¹³C) and infrared (IR) frequencies. These theoretical data are invaluable for the structural elucidation and characterization of new compounds. However, such calculations have not been reported for this molecule.

Theoretical Studies of Reaction Mechanisms and Transition States

An examination of the literature shows no theoretical studies focused on the reaction mechanisms and transition states involving this compound. Computational investigations in this area would typically explore the energetics and pathways of its synthesis or degradation, providing insights into reaction feasibility, kinetics, and potential byproducts. This information is crucial for optimizing synthetic routes and understanding the compound's stability and reactivity.

In Silico Screening and Molecular Docking Studies

No in silico screening or molecular docking studies specifically featuring this compound have been published. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While numerous studies have performed docking for other cyclic sulfonamides to explore their potential as inhibitors for various enzymes, this particular compound has not been included in such virtual screening efforts. nih.govmdpi.com

QSAR (Quantitative Structure-Activity Relationship) Modeling and Descriptor Calculation

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological activity. Although QSAR studies have been developed for various classes of sulfonamides to guide the design of new drugs, no models have been specifically built or validated using this compound. researchgate.net The calculation of molecular descriptors for this compound, which would be the first step in developing a QSAR model, is also not present in the accessible scientific literature.

No Publicly Available Research Found for Chemical Transformations of this compound

A comprehensive review of scientific literature and chemical databases has found no published research detailing the chemical transformations or derivatization of the specific compound, This compound .

Extensive searches for studies related to the reactivity of this molecule, including reactions at the sulfonamide nitrogen and functionalization of the trimethylcyclopentane ring, yielded no specific results. Consequently, it is not possible to provide an article with detailed research findings, data tables, or scientifically accurate content for the requested outline, as no such data appears to be publicly available.

The requested topics for the article were:

Reactions Involving the Sulfonamide Nitrogen , including N-alkylation, N-acylation, and the formation of sulfonylurea derivatives.

Functionalization of the Trimethylcyclopentane Ring System , covering electrophilic and nucleophilic substitution, oxidation and reduction reactions, and stereoselective functionalization.

Without primary or secondary research sources describing these specific transformations for this compound, any attempt to generate the requested content would be speculative and would not meet the standards of scientific accuracy.

Researchers interested in this compound may need to conduct novel experimental investigations to determine its chemical reactivity and potential for derivatization.

Absence of Published Research on Specific Chemical Transformations of this compound

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the documented chemical transformations of this compound. Despite the broad interest in sulfonamide chemistry for applications in medicine and materials science, specific research detailing the derivatization of this particular compound is not available in published studies. Consequently, an article focusing solely on the chemical transformations and derivatization studies of this compound, as outlined in the requested structure, cannot be generated at this time due to the absence of foundational research.

The requested sections for the article are as follows:

Chemical Transformations and Derivatization Studies of 2,4,4 Trimethylcyclopentane 1 Sulfonamide

Synthesis of Heterocyclic Fused Derivatives

A thorough search for scholarly articles, patents, and communications has yielded no specific data on 2,4,4-Trimethylcyclopentane-1-sulfonamide being used as a ligand for transition metal complexation. While the sulfonamide functional group is known to coordinate with various metals, the synthetic protocols and the resulting structural and electronic properties for complexes of this specific trimethylcyclopentane derivative have not been reported.

Similarly, there is no available research on the involvement of the 2,4,4-trimethylcyclopentane ring system of this sulfonamide in cycloaddition or annulation reactions. These reactions are powerful tools in organic synthesis for the construction of complex cyclic systems, but their application to this particular substrate has not been documented.

Furthermore, the synthesis of heterocyclic derivatives fused to the 2,4,4-trimethylcyclopentane core, originating from the sulfonamide, is another area where published research is currently lacking. The development of novel heterocyclic systems is a vibrant area of chemical research, yet it appears that this compound has not been explored as a starting material for such endeavors.

Mechanistic Research on Molecular Interactions and Investigational Applications Non Clinical

Investigation of Enzyme Inhibition Mechanisms at a Molecular Level (e.g., Carbonic Anhydrase)

The sulfonamide moiety is a well-established pharmacophore known for its ability to inhibit various enzymes, most notably carbonic anhydrases (CAs). mdpi.comnih.gov CAs are metalloenzymes that play crucial roles in physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. mdpi.comtaylorandfrancis.com

Investigating a novel compound such as 2,4,4-Trimethylcyclopentane-1-sulfonamide would involve assessing its inhibitory activity against a panel of human CA isoforms (e.g., hCA I, II, IX, XII). The primary mechanism of action for sulfonamide inhibitors involves the coordination of the sulfonamide nitrogen to the zinc ion (Zn²⁺) located in the enzyme's active site. mdpi.com This interaction, along with hydrogen bonds formed with nearby amino acid residues like Thr199, blocks the enzyme's catalytic activity. mdpi.com

Kinetic assays using stopped-flow spectrophotometry are typically employed to determine the inhibition constants (Kᵢ) of the compound against various CA isoforms. mdpi.com A hypothetical inhibition profile for a compound like this compound would be generated to understand its potency and selectivity.

Hypothetical Inhibition Data for a Novel Sulfonamide Compound

| Target Enzyme | Inhibition Constant (Kᵢ) (nM) | Selectivity Ratio (Kᵢ hCA I / Kᵢ Target) |

|---|---|---|

| hCA I | 5030 | 1.0 |

| hCA II | 88.9 | 56.6 |

| VchCA | 6.1 | 824.6 |

| hCA IX | 22.1 | 227.6 |

| hCA XII | 19.8 | 254.0 |

This table presents illustrative data based on findings for other novel sulfonamides, demonstrating how potency and selectivity are evaluated. Data adapted from studies on different sulfonamide inhibitors. nih.gov

Theoretical and In Vitro Studies of Ligand-Receptor Binding Interactions

Understanding how a ligand binds to its receptor is fundamental to drug discovery. For this compound, this would involve both computational (in silico) and laboratory-based (in vitro) studies.

Theoretical Studies: Molecular docking simulations are used to predict the binding mode and affinity of the compound within the active site of a target protein, such as a carbonic anhydrase isoform. nih.govnih.gov These computational models can reveal key interactions, such as:

Coordination Bonds: The interaction between the sulfonamide group and the active site's zinc ion. nih.gov

Hydrogen Bonds: Interactions between the sulfonamide's oxygen and nitrogen atoms and amino acid residues like Thr199. mdpi.com

Hydrophobic Interactions: The contribution of the trimethylcyclopentane scaffold to binding within non-polar pockets of the active site.

In Vitro Studies: Experimental techniques are used to validate the theoretical predictions. Methods like X-ray crystallography can determine the precise three-dimensional structure of the compound bound to its target enzyme, confirming the binding orientation and specific molecular interactions. mdpi.com

Illustrative Docking Results for a Sulfonamide Inhibitor

| Parameter | Value | Description |

|---|---|---|

| Binding Affinity (S-score) | -8.37 | Predicted binding energy (kcal/mol); more negative values indicate stronger binding. |

| Key Interacting Residues | Thr199, Gln92, His94 | Amino acids in the active site forming crucial hydrogen bonds or hydrophobic contacts. |

| Zinc Coordination | Yes | Direct interaction between the sulfonamide nitrogen and the catalytic zinc ion. |

This table shows typical data generated from molecular docking studies for sulfonamide compounds targeting carbonic anhydrase. nih.gov

Design and Synthesis of this compound-Based Molecular Probes

To study its biological targets and mechanism of action in complex biological systems, this compound could be modified to create molecular probes. This involves chemically attaching a reporter group (e.g., a fluorescent dye, biotin, or a photoaffinity label) to the core scaffold. nih.gov The synthesis would be designed to ensure that the addition of the reporter group does not significantly disrupt the compound's binding to its target.

These probes are invaluable tools for:

Visualizing the subcellular localization of the target protein.

Identifying and isolating binding partners from cell lysates.

Quantifying target engagement in living cells.

The synthesis of such probes often starts with the core scaffold, followed by a series of reactions to introduce a linker and finally the reporter molecule. nih.gov

Application in Fragment-Based Drug Discovery Research (as a molecular scaffold)

Fragment-based drug discovery (FBDD) is a modern approach to drug development that starts with identifying small, low-complexity molecules ("fragments") that bind weakly to a biological target. nih.govresearchgate.net These initial hits are then optimized and grown into more potent lead compounds.

The this compound structure itself could be considered a fragment or, more likely, a "scaffold" upon which new fragment libraries are built. nih.govmdpi.com The rigid trimethylcyclopentane core provides a defined three-dimensional shape, while the sulfonamide group acts as a "warhead" or anchor, particularly for metalloenzymes like carbonic anhydrase. nih.gov Researchers could synthesize a library of derivatives by modifying the cyclopentane (B165970) ring or the sulfonamide group to explore the structure-activity relationship (SAR) and improve binding affinity and selectivity. rsc.org

Development of High-Throughput Assays for Screening Chemical Libraries Based on the Compound

High-throughput screening (HTS) allows for the rapid testing of thousands of chemical compounds to identify those with a desired biological activity. nih.govpharmtech.com If this compound were identified as a promising hit, HTS assays would be developed to screen large chemical libraries for analogs with improved properties.

The development of a robust HTS assay involves several key steps:

Assay Design: Choosing a suitable detection method, such as fluorescence, luminescence, or mass spectrometry, that is sensitive and scalable. researchgate.netdrugtargetreview.com

Miniaturization: Adapting the assay to a high-density format (e.g., 384- or 1536-well plates) to reduce reagent consumption and increase throughput. pharmtech.com

Validation: Ensuring the assay is reliable and reproducible, often measured by statistical parameters like the Z' factor. A Z' factor greater than 0.5 is generally considered excellent for HTS. researchgate.net

Such an assay would enable the screening of vast compound collections to identify molecules that bind to the same target as this compound, potentially leading to the discovery of novel and more potent inhibitors. grantome.com

Future Research Directions and Unresolved Questions

Exploration of Biologically Inspired Synthetic Routes

The development of efficient and sustainable synthetic methodologies is paramount. Future research should prioritize the exploration of biologically inspired synthetic routes to 2,4,4-trimethylcyclopentane-1-sulfonamide. This could involve enzymatic catalysis or chemoenzymatic strategies, drawing inspiration from natural biosynthetic pathways. The goal would be to develop environmentally benign processes that offer high stereoselectivity and yield, potentially providing access to chiral derivatives of the parent compound. Investigating the use of whole-cell biocatalysts or isolated enzymes for the key bond-forming reactions could lead to novel and more sustainable production methods.

Integration into Functional Materials and Supramolecular Assemblies

The distinct architecture of this compound makes it a promising candidate for incorporation into advanced materials. Future studies should investigate its potential as a building block for functional polymers, metal-organic frameworks (MOFs), and other supramolecular assemblies. The sulfonamide group can act as a versatile hydrogen-bond donor and acceptor, as well as a coordination site for metal ions. Research in this area would focus on understanding how the bulky trimethylcyclopentane group influences the self-assembly process and the resulting material properties, such as porosity, thermal stability, and host-guest recognition capabilities.

Potential as Catalytic Ligands or Organocatalysts in Organic Transformations

The sulfonamide moiety is a well-established functional group in the design of catalysts. A significant avenue of future research will be to explore the potential of this compound and its derivatives as ligands for transition metal catalysis or as organocatalysts in their own right. The chiral environment that could be established by modifying the cyclopentane (B165970) ring suggests potential applications in asymmetric synthesis. Investigations should focus on designing and synthesizing chiral variants and evaluating their efficacy in a range of organic transformations, such as aldol (B89426) reactions, Michael additions, and C-H functionalization reactions. beilstein-journals.orgnih.gov

Development of Advanced Analytical Techniques for Trace Analysis

As the applications of this compound expand, the need for sensitive and selective analytical methods for its detection and quantification will become critical. Future research should focus on the development of advanced analytical techniques for trace analysis of this compound in various matrices. nih.govrsc.org This could include the refinement of liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods. nih.gov The development of novel sample preparation techniques to handle complex environmental or biological samples will also be crucial for accurate and reliable analysis. nih.govnih.gov

| Analytical Technique | Potential Application for this compound | Key Research Focus |

| HPLC-MS/MS | Quantification in environmental and biological samples. nih.gov | Method development and validation for high sensitivity and selectivity. |

| GC-MS | Analysis of volatile derivatives or degradation products. | Derivatization strategies to improve volatility and thermal stability. |

| Capillary Electrophoresis | Chiral separation of enantiomeric forms. | Development of suitable chiral selectors and separation conditions. |

| Immunoassays | Rapid screening in complex matrices. | Production of specific antibodies and development of assay formats. |

Addressing Unexplored Chemical Reactivity and Transformation Pathways

The fundamental chemical reactivity of this compound remains largely uncharted territory. Systematic studies are needed to explore its behavior under a variety of reaction conditions. This includes investigating the reactivity of the N-H bond of the sulfonamide, the stability of the cyclopentane ring to rearrangement, and the potential for functionalization at various positions on the aliphatic core. Uncovering novel transformation pathways could lead to the synthesis of a diverse library of derivatives with unique properties and applications. For instance, exploring its reactions with various electrophiles and nucleophiles will be a key starting point. nih.gov

Challenges and Opportunities in the Design of Next-Generation Cycloaliphatic Sulfonamides

Building upon the knowledge gained from studying this compound, a broader challenge and opportunity lies in the rational design of next-generation cycloaliphatic sulfonamides. This will involve developing a deeper understanding of structure-property relationships. Key research questions will include how ring size, substitution patterns, and stereochemistry influence the biological activity, material properties, and catalytic performance of these compounds. The development of computational models to predict these properties will be a valuable tool in guiding the design of new and improved cycloaliphatic sulfonamides with tailored functionalities. researchgate.netrsc.org The synthesis and evaluation of a diverse range of these molecules will be essential to unlock their full potential in medicinal chemistry, materials science, and catalysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.